Cas no 4638-79-3 (Benzeneacetaldehyde, a-chloro-)

Benzeneacetaldehyde, a-chloro- structure
4638-79-3 structure
Product Name:Benzeneacetaldehyde, a-chloro-
CAS-nummer:4638-79-3
MF:C8H7ClO
MW:154.593581438065
CID:328440
PubChem ID:10757
Update Time:2025-04-19

Benzeneacetaldehyde, a-chloro- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetaldehyde, a-chloro-
    • 2-Chloro-1-phenylethanone
    • 2-chloro-2-phenylacetaldehyde
    • 2-Chloroacetophenone
    • (+/-)-Chloro(phenyl)acetaldehyde
    • 2-chloro-2-phenylethanal
    • 2-Chloro-2-propenoyl chloride
    • 2-chloroacrylic acid chloride
    • 2-Chloroacrylloyl chloride
    • 2-Chloroacrylylchloride
    • 2-Propenoyl chloride, 2-chloro-
    • 2-Propenoyl chloride, 2-chloro- (9CI)
    • AC1L1JX4
    • ACRYLOYL CHLORIDE, 2-CHLORO-
    • BRN 1740700
    • chloro-2 phenyl-2 ethanol
    • NCGC00091207-02
    • Phenylchloromethylketone
    • a-Chloroacetophenone
    • A-Chloro acetophenone
    • 4638-79-3
    • BRN 0507950
    • .alpha.-Phenacyl chloride
    • Chloroacetophenone, 2-
    • Chemical mace
    • NM-003
    • alpha-Chloroacetophenone
    • omega-Chloroacetophenone
    • NS00020661
    • EINECS 208-531-1
    • Nutmeg oleoresin
    • 2-chloroacetophenon
    • AI3-52322
    • 2-Chloroacetophenone(phenacylchloride)
    • PHENYL CHLOROMETHYLKETONE
    • (2-Chloro-1-oxoethyl)benzene
    • FEMA No. 2654
    • Chloroacetophenone (CN), solid
    • Phenyl chloromethyl ketone
    • Mace (Myristica fragrans Houtt.)
    • .OMEGA.-CHLOROACETOPHENONE [MI]
    • Acetophenone, 2-chloro-
    • NCI-C56484
    • NCGC00091207-05
    • NCGC00091207-03
    • 2-Chloroacetophenone, purum, >=98.0% (GC)
    • 88B5039IQG
    • HSDB 972
    • Caswell No. 179C
    • Chloroacetyl benzene
    • 2-Chloroacetophenone, 98%
    • UNII-88B5039IQG
    • FEMA No. 2652
    • minyak phuli pala
    • NCGC00254035-01
    • Chloracetophenone
    • DTXCID90293
    • 4-07-00-00641 (Beilstein Handbook Reference)
    • Chloroacetophenone (CN), liquid [UN1697] [Poison]
    • .omega.-Chloroacetophenone
    • CHLOROACETOPHENONE [MART.]
    • 2-chloro acetophenone
    • 8007-12-3
    • NCGC00091207-04
    • OMEGA-CHLOROACETOPHENONE [HSDB]
    • mace indonesia oil fg 5
    • minyak bunga pala
    • CAS-532-27-4
    • UNII-9KKX6I0U7Z
    • STR01480
    • NSC41666
    • 2-Chloro-1-phenyl-ethanone
    • UN1697
    • Nutmeg fat
    • CHEMBL105712
    • NCI-C55107
    • 1-Chloroacetophenone
    • WLN: G1VR
    • CHLOROACETOPHENONE
    • Benzoylmethyl chloride
    • NCGC00259624-01
    • ?-Chloroacetophenone
    • I+/--chloroacetophenone
    • Chloroacetophenone (CN), solid [UN1697] [Poison]
    • .alpha.-Chloroacetophenone
    • Phenacyl chloride
    • 2-Chloro-1-phenylethan-1-one
    • Tox21_202075
    • GTPL6285
    • Phenacylchloride
    • 2-chloro-acetophenone
    • Tear Gas
    • CCRIS 2370
    • MFCD00000933
    • FEMA No. 2653
    • Q284209
    • CN (lacrimator)
    • 1-Phenyl-2-chloro-1-ethanone
    • EPA Pesticide Chemical Code 018001
    • Ethanone, 2-chloro-1-phenyl-
    • NCGC00091207-01
    • 9KKX6I0U7Z
    • DTXSID9020293
    • UN 1697
    • AKOS000200777
    • HSDB 1950
    • NSC-41666
    • SCHEMBL55444
    • Halomethyl Phenyl Ketone deriv. 21
    • Z57834468
    • BDBM7873
    • Chloroacetophenone (CN), liquid
    • Tox21_300045
    • 532-27-4
    • 2-Chloroacetophenone (CN)
    • Mace (lacrimator)
    • mace oil east indian
    • AMY8878
    • NSC 41666
    • Q-200259
    • Mace
    • Chloromethyl phenyl ketone
    • Inchi: 1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
    • InChI-sleutel: IMACFCSSMIZSPP-UHFFFAOYSA-N
    • LACHT: ClCC(C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 154.0185425g/mol
  • Monoisotopische massa: 154.0185425g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 116
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • LogboekP: 2.08
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.